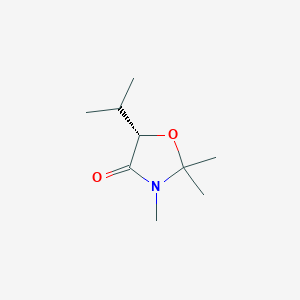
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The (S)-enantiomer of this compound is of particular interest due to its specific stereochemistry, which can influence its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-valinol with isobutyraldehyde under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency of the cyclization process.
化学反応の分析
Types of Reactions
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.
科学的研究の応用
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry.
Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound may serve as a lead structure for developing new antimicrobial agents.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals, particularly in the production of chiral drugs.
作用機序
The mechanism of action of (S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. For example, as an antibiotic, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, preventing the formation of essential proteins.
類似化合物との比較
Similar Compounds
®-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one: The enantiomer of the compound, which may have different biological activities due to its opposite stereochemistry.
Other Oxazolidinones: Compounds like linezolid and tedizolid, which are also oxazolidinone derivatives with antibiotic properties.
Uniqueness
(S)-5-Isopropyl-2,2,3-trimethyloxazolidin-4-one is unique due to its specific (S)-stereochemistry, which can result in distinct biological activities and interactions compared to its ®-enantiomer and other oxazolidinone derivatives. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
(5S)-2,2,3-trimethyl-5-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-8(11)10(5)9(3,4)12-7/h6-7H,1-5H3/t7-/m0/s1 |
InChIキー |
RJRMQDNKFZDYMG-ZETCQYMHSA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)N(C(O1)(C)C)C |
正規SMILES |
CC(C)C1C(=O)N(C(O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)


![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)


![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)
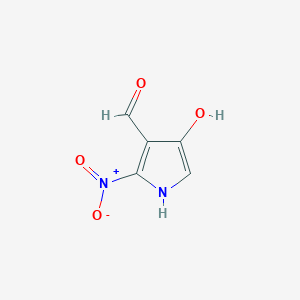

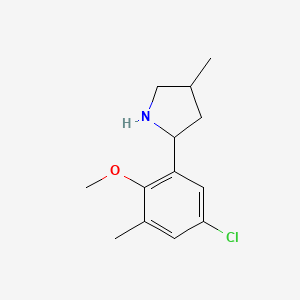
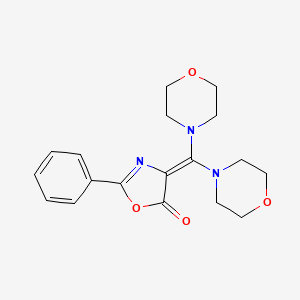
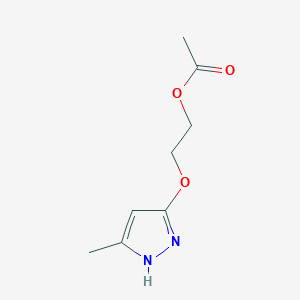
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)

